Bis(dinitrophenyl)lysine

説明

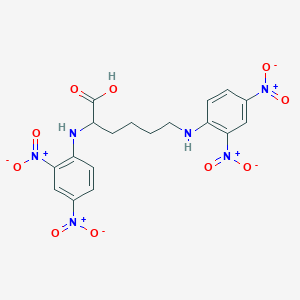

Bis(dinitrophenyl)lysine, also known as this compound, is a useful research compound. Its molecular formula is C18H18N6O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Bis(dinitrophenyl)lysine, also known as DI-DNP-L-LYSINE, primarily targets myosin , a motor protein found in muscle tissue . Myosin plays a crucial role in muscle contraction and is responsible for the conversion of chemical energy into mechanical work .

Mode of Action

DI-DNP-L-LYSINE interacts with myosin by binding to its sulphydryl groups . The absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . This interaction results in structural changes in myosin, particularly in the heavy meromyosin region .

Biochemical Pathways

The interaction of DI-DNP-L-LYSINE with myosin affects the adenosinetriphosphatase activity of the protein . After mild treatment with DI-DNP-L-LYSINE, the enzyme activity is considerably enhanced, but after more intensive treatment, it is completely inhibited . This suggests that DI-DNP-L-LYSINE can modulate the biochemical pathways involving myosin and ATP hydrolysis .

Result of Action

The binding of DI-DNP-L-LYSINE to myosin results in structural changes in the protein, which can affect its function . For instance, the adenosinetriphosphatase activity of myosin or heavy meromyosin whose sulphydryl groups had been partially blocked was accompanied by an increase in the amount of DI-DNP-L-LYSINE absorbed . This suggests that the compound can modulate the enzymatic activity of myosin, potentially influencing muscle contraction.

Action Environment

Environmental factors such as temperature and ionic strength can influence the action of DI-DNP-L-LYSINE. For instance, the absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . Additionally, the compound should be stored in a cool, dry place to avoid reactions with oxidizing agents .

生化学分析

Biochemical Properties

Bis(dinitrophenyl)lysine has been found to interact with muscle fibers, inhibiting their contraction

Cellular Effects

In muscle cells, this compound has been observed to inhibit contraction This suggests that it may influence cell function by affecting the processes that drive muscle contraction

Molecular Mechanism

It is suggested that this compound inhibits muscle contraction by displacing accessible polypeptide chains of myosin that are essential for the contractile mechanism .

科学的研究の応用

Biochemical Research

BDNP-lysine is extensively used in biochemical assays due to its ability to modify proteins and peptides. Key applications include:

- Detection and Quantification : It serves as a reagent for detecting amino acids and peptides in various analytical techniques.

- Enzyme Kinetics Studies : BDNP-lysine is employed to study enzyme activities by modifying substrates or inhibitors, allowing for the assessment of catalytic efficiency.

Immunological Research

In immunology, BDNP-lysine plays a pivotal role in:

- Vaccine Development : Its haptenic properties are utilized to create conjugates that can elicit immune responses.

- Antibody Production : Researchers use BDNP-lysine to generate specific antibodies against modified proteins, enhancing the understanding of immune mechanisms.

Drug Development

BDNP-lysine has potential applications in pharmaceutical research:

- Drug Delivery Systems : Its ability to bind to biological molecules makes it a candidate for targeted drug delivery systems.

- Therapeutic Agent Development : Investigations into its interactions with cellular targets may lead to novel therapeutic agents.

Study on Antibody-Antigen Interactions

A study demonstrated the use of BDNP-lysine in characterizing antibody responses against modified proteins. By attaching BDNP-lysine to specific antigens, researchers were able to quantify antibody binding affinities, providing valuable data on immune recognition mechanisms.

Investigation of Protein Dynamics

In another study, BDNP-lysine was used to probe conformational changes in enzymes upon substrate binding. The results indicated that the introduction of DNP groups altered enzyme stability and activity, showcasing the compound's utility in understanding enzyme mechanisms.

特性

IUPAC Name |

2,6-bis(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVSVNWYIWINEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-49-8 | |

| Record name | NSC89640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2,N6-bis(2,4-dinitrophenyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。